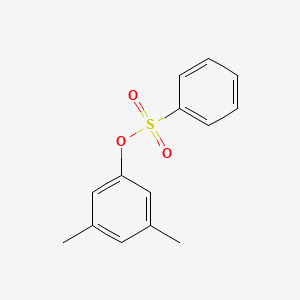
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide, also known as DFP-10825, is a synthetic compound that has been extensively studied for its potential application in various scientific research fields. This compound belongs to the class of pyrrolidine carboxamides and has shown promising results in several studies related to neuroscience, drug addiction, and pain management.
Mécanisme D'action
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of endocannabinoids, which are naturally occurring compounds that play a crucial role in pain modulation, appetite regulation, and mood regulation. By inhibiting FAAH, N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide increases the levels of endocannabinoids in the body, leading to a potential therapeutic effect.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide has several biochemical and physiological effects, including but not limited to, analgesic effects, anti-inflammatory effects, and anxiolytic effects. N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide has also been shown to have a potential role in the treatment of drug addiction, as it can reduce the rewarding effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide is its high selectivity and potency towards FAAH. This makes it an ideal tool for studying the role of endocannabinoids in various physiological and pathological conditions. However, one of the limitations of N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide is its relatively short half-life, which can limit its effectiveness in some experimental conditions.
Orientations Futures
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide has shown promising results in several preclinical studies, and there is a growing interest in its potential therapeutic application. Some of the future directions for research include but are not limited to, further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide is a synthetic compound that has shown promising results in several scientific research fields. Its potential therapeutic application in the treatment of drug addiction, pain management, and other conditions makes it an exciting area of research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of several reagents and solvents, including but not limited to, 2,3-difluoroaniline, 2-bromopropionyl chloride, and pyrrolidine. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide has been widely studied for its potential application in various scientific research fields. One of the most significant areas of research is neuroscience, where N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide has been shown to have a potential therapeutic effect in the treatment of drug addiction and pain management.
Propriétés
IUPAC Name |
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-9(19)8-10-4-3-7-18(10)14(20)17-12-6-2-5-11(15)13(12)16/h2,5-6,9-10,19H,3-4,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTTYBHRGNDQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1C(=O)NC2=C(C(=CC=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B6641722.png)
![N-ethyl-3-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propanamide](/img/structure/B6641730.png)
![3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-ethyl-N-methylpropanamide](/img/structure/B6641737.png)
![1-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-5-(2,5-difluorophenyl)pyrrolidin-3-ol](/img/structure/B6641743.png)
![4-[[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]-N-methylbenzamide](/img/structure/B6641744.png)
![3-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzamide](/img/structure/B6641746.png)
![5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6641752.png)
![4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6641762.png)
![1-[[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641766.png)
![1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641767.png)

![4-(hydroxymethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6641811.png)
![1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea](/img/structure/B6641818.png)
![2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide](/img/structure/B6641829.png)